molecular formula C23H28N4O2 B11286992 5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11286992
M. Wt: 392.5 g/mol
InChI Key: AIYONIJQDRWVHX-UHFFFAOYSA-N
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Description

5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a piperidine ring, a benzimidazole moiety, and a nitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including nucleophilic substitution, catalytic reduction, and reductive amination. The starting materials often include commercially available compounds such as 2-chloroquinoline . The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, such as converting nitriles to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds

Scientific Research Applications

5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with piperidine or benzimidazole moieties, such as:

Uniqueness

The uniqueness of 5-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

5-[3-(2-ethylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H28N4O2/c1-3-17-8-6-7-11-25(17)14-18(28)15-26-20-9-4-5-10-21(20)27-22(29)12-16(2)19(13-24)23(26)27/h4-5,9-10,12,17-18,28H,3,6-8,11,14-15H2,1-2H3

InChI Key

AIYONIJQDRWVHX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O

Origin of Product

United States

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